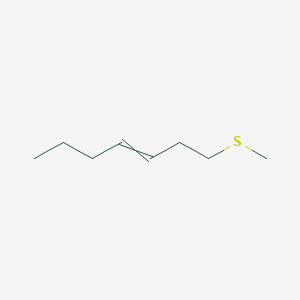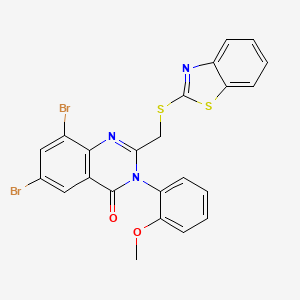![molecular formula C10H10N2O B14320102 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole CAS No. 106662-02-6](/img/structure/B14320102.png)
3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining an oxazine and an indazole moiety, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic substitution of oxazino-/oxazolino-/benzoxazin[3,2-b]indazoles. This reaction can be carried out under microwave conditions using a variety of nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide . The synthetic utility of these indazoles is further demonstrated by ANRORC (addition of the nucleophile, ring-opening, and ring closure) reactions to yield isomeric pyrazoloindazolones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole can undergo various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide under microwave conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Electrophilic Substitution: Given the presence of reactive sites, it may also participate in electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolates, alkoxides, amines, iodide, and cyanide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a diverse set of 2-substituted 1H-indazolones .
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole has several scientific research applications:
Medicinal Chemistry: This compound is of interest due to its potential biological activities, including anti-inflammatory and anticancer properties.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound can be used to study various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole involves its interaction with specific molecular targets and pathways. For instance, a mechanistic study revealed that a related compound caused a loss in mitochondrial membrane potential, accompanied by the activation of caspase-9 and -3, which cleave PARP-1. It also activated caspase-8, which is involved in the extrinsic apoptotic pathway .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: This compound has a similar oxazine moiety but differs in the fused ring system.
1H-Indazolones: These compounds share the indazole core but differ in their substituents and overall structure.
Uniqueness
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole is unique due to its fused oxazine-indazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
106662-02-6 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole |
InChI |
InChI=1S/C10H10N2O/c1-2-5-9-8(4-1)10-12(11-9)6-3-7-13-10/h1-2,4-5H,3,6-7H2 |
Clave InChI |
VDSSYOZEQFVSDT-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=C3C=CC=CC3=N2)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)



![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)


